5,6-dimethyl-3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one
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Description
5,6-dimethyl-3-(2-(3-(1-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)piperidin-1-yl)-2-oxoethyl)pyrimidin-4(3H)-one is a useful research compound. Its molecular formula is C22H26N6O3 and its molecular weight is 422.489. The purity is usually 95%.
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Scientific Research Applications
Potential Research Applications
Anticancer and Anti-Inflammatory Properties
Compounds with similar structures, such as pyrazolopyrimidines derivatives, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities. The structure-activity relationship (SAR) analysis in these studies can provide valuable insights into the chemical modifications that enhance biological activity, potentially applicable to the compound (Rahmouni et al., 2016).
Antimicrobial Activity
Thiazolidinone derivatives, which may share structural similarities with the target compound, have been synthesized and shown to exhibit significant antimicrobial activity against a range of bacteria and fungi. This suggests the potential of the compound for applications in developing new antimicrobial agents (Patel et al., 2012).
Antiproliferative Effects
Derivatives of pyrido[1,2-a]pyrimidin-4-one have been synthesized and evaluated for their antiproliferative effects against various human cancer cell lines. These studies could provide a foundation for investigating the antiproliferative potential of the compound , possibly leading to new cancer treatments (Mallesha et al., 2012).
Neuropharmacological Applications
Compounds containing piperazine and related heterocyclic structures have been explored for their neuropharmacological properties, including antipsychotic activities. Investigating the target compound within this context could uncover new therapeutic agents for neurological disorders (Malinka, 1990).
Properties
IUPAC Name |
5,6-dimethyl-3-[2-[3-(1-methyl-5-oxo-4-phenyl-1,2,4-triazol-3-yl)piperidin-1-yl]-2-oxoethyl]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N6O3/c1-15-16(2)23-14-27(21(15)30)13-19(29)26-11-7-8-17(12-26)20-24-25(3)22(31)28(20)18-9-5-4-6-10-18/h4-6,9-10,14,17H,7-8,11-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GQOKTKNDFWYIIY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN(C1=O)CC(=O)N2CCCC(C2)C3=NN(C(=O)N3C4=CC=CC=C4)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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